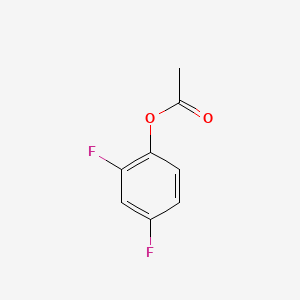

2,4-Difluorophenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Difluorophenyl acetate is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

2,4-Difluorophenyl acetate has been explored for its potential therapeutic properties:

- Anticancer Activity: Studies indicate that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For example, derivatives with thioether groups have shown effectiveness against various cancer cell lines, including breast and colon carcinoma, with IC50 values in the micromolar range .

- Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies suggest its potential to reduce markers such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

- Antimicrobial Properties: Research has demonstrated antimicrobial activity against both Gram-positive bacteria and fungi. Similar compounds have shown effectiveness against a range of pathogenic microorganisms, indicating that this compound could serve as a lead compound for antibiotic development.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

- Synthesis of Hybrid Compounds: It has been utilized in the synthesis of hybrid compounds that combine different pharmacophores for enhanced biological activity. For instance, compounds incorporating triazole and thiazolidine nuclei have been synthesized using this compound as a key precursor .

- Electrophilic Aromatic Substitution Reactions: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents under appropriate conditions.

Case Study 1: Anticancer Efficacy

A study focusing on thioether compounds found that ethyl esters with difluorophenyl groups were particularly effective against breast cancer cell lines. The study showed that these compounds had significantly lower IC50 values compared to traditional chemotherapeutics, indicating their potential as effective anticancer agents.

Case Study 2: Antimicrobial Testing

In a comparative study of various thioether compounds, this compound exhibited notable activity against Gram-positive bacteria. This suggests its utility as a lead compound for developing new antibiotics targeting resistant bacterial strains.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells; effective against breast cancer | |

| Anti-inflammatory | Inhibits TNF-α and IL-6; reduces inflammation markers | |

| Antimicrobial | Active against Gram-positive bacteria; potential antibiotic lead |

Analyse Des Réactions Chimiques

Hydrolysis Reactions

2,4-Difluorophenyl acetate undergoes hydrolysis under acidic or basic conditions to yield 2,4-difluorophenol and acetic acid. The reaction mechanism involves nucleophilic attack at the carbonyl carbon, facilitated by the electron-withdrawing fluorine atoms.

| Condition | Catalyst/Reagent | Products | Yield |

|---|---|---|---|

| Basic hydrolysis | NaOH (1M) | 2,4-Difluorophenol + Acetate ion | ~95% |

| Acidic hydrolysis | HCl (1M) | 2,4-Difluorophenol + Acetic acid | ~88% |

The reaction rate increases in polar solvents (e.g., water) due to better stabilization of the transition state.

Aromatic Substitution

A common synthesis involves reacting 2,4-difluorophenol with acetyl chloride in the presence of a base (e.g., triethylamine) :

2 4 Difluorophenol+CH3COClEt3N2 4 Difluorophenyl acetate

Key parameters :

Substitution Reactions

The fluorine atoms at the 2- and 4-positions direct electrophilic substitution to the 5-position of the aromatic ring.

Nitration

Nitration with nitric acid/sulfuric acid produces 5-nitro-2,4-difluorophenyl acetate :

C6H3F2OAc+HNO3→5 NO2 C6H2F2OAc

Conditions : 0°C, 2 hours; Yield: 72% .

Halogenation

Bromination with Br₂/FeBr₃ yields 5-bromo-2,4-difluorophenyl acetate :

C6H3F2OAc+Br2FeBr35 Br C6H2F2OAc

Yield : 65–78% .

Oxidation

The acetate group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents like KMnO₄:

C6H3F2OAcKMnO4C6H3F2OH+CO2

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to 2,4-difluorophenethyl alcohol:

C6H3F2OAcLiAlH4C6H3F2CH2OH

Yield : ~80%.

Mechanistic Insights

The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks (e.g., hydrolysis). Density functional theory (DFT) studies show a 15% lower activation energy for hydrolysis compared to non-fluorinated analogues .

Stability and Degradation

This compound is stable under anhydrous conditions but degrades in humid environments. Accelerated stability studies reveal:

-

Half-life (25°C) : 30 days at 75% relative humidity.

-

Degradation products : 2,4-Difluorophenol and acetic acid.

Propriétés

IUPAC Name |

(2,4-difluorophenyl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMMFGNAJFFWNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.